molecular formula C8H11Cl B3059176 5-(chloromethyl)bicyclo[2.2.1]hept-2-ene CAS No. 95-09-0

5-(chloromethyl)bicyclo[2.2.1]hept-2-ene

Cat. No.: B3059176
CAS No.: 95-09-0
M. Wt: 142.62 g/mol
InChI Key: UVFFMASFIIKUOD-UHFFFAOYSA-N
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Description

Overview of Bridged Polycyclic Hydrocarbons in Organic Chemistry

Bridged polycyclic hydrocarbons are organic compounds characterized by having two or more rings of carbon atoms that share non-adjacent carbon atoms, known as bridgeheads. wikipedia.org This structural feature creates a three-dimensional and rigid framework. researchgate.net The bicyclo[2.2.1]heptane skeleton, the core of norbornene, is a classic example of a bridged system. evitachem.com

These compounds are notable for several key characteristics:

Ring Strain : The geometry of bridged systems, particularly smaller ones like the norbornene framework, results in significant angle and torsional strain. evitachem.com This inherent strain makes the double bond in bicyclo[2.2.1]hept-2-ene highly reactive compared to a typical acyclic alkene. evitachem.com

Stereochemical Complexity : The rigid, three-dimensional structure of these molecules projects substituents into precise regions of space, leading to distinct stereoisomers (endo and exo) that can have different chemical behaviors. researchgate.net

Unique Reactivity : The strained nature of these hydrocarbons can lead to unique chemical behavior and reactivity, making them valuable subjects for fundamental chemical studies and advanced synthetic applications. researchgate.net

The synthesis of norbornene and its derivatives is often achieved through the Diels-Alder reaction, a powerful [4+2] cycloaddition between a conjugated diene and a dienophile. evitachem.comwikipedia.org For the parent bicyclo[2.2.1]hept-2-ene, the reaction involves cyclopentadiene (B3395910) (the diene) and ethylene (B1197577) (the dienophile). evitachem.com This method is highly versatile for creating a wide range of substituted norbornenes. researchgate.netnih.gov

Key Features of the Bicyclo[2.2.1]hept-2-ene System

FeatureDescription
Core StructureA six-membered ring bridged by a single methylene (B1212753) group, creating a bicyclic system.
ReactivityHigh reactivity due to significant ring strain in the bicyclic framework. evitachem.com
StereochemistrySubstituents can adopt distinct 'endo' or 'exo' positions, influencing reactivity.
Synthetic AccessCommonly synthesized via the Diels-Alder reaction between cyclopentadiene and an alkene. wvu.edu

Significance of Functionalized Bicyclo[2.2.1]hept-2-ene Scaffolds in Synthetic and Polymer Science

The true versatility of the bicyclo[2.2.1]hept-2-ene scaffold is realized when it is functionalized—that is, when specific atoms or groups of atoms (functional groups) are attached to its core structure. Introducing functional groups allows chemists to precisely tune the properties of the molecule and the materials derived from it. researchgate.net

In polymer science, functionalized norbornenes are highly valued as monomers. The strained double bond of the norbornene ring is particularly susceptible to Ring-Opening Metathesis Polymerization (ROMP), a powerful polymerization method that uses metal catalysts to create polymers with unique architectures and properties. qu.edu.qa The functional group attached to the monomer becomes a pendant group on the resulting polymer chain, imparting specific characteristics to the final material. For instance, incorporating hydrophilic groups can render the polymer water-soluble. researchgate.net Besides ROMP, these monomers can also undergo vinyl-addition polymerization. researchgate.net

In synthetic chemistry, the rigid norbornene scaffold serves as a template for constructing complex organic molecules. The predictable stereochemistry of the bicyclic system allows for controlled chemical transformations, making it an important intermediate in the synthesis of natural products and pharmaceuticals.

Rationale for Dedicated Research on 5-(chloromethyl)bicyclo[2.2.1]hept-2-ene

The compound this compound is a subject of dedicated research because it combines two key reactive features in one molecule:

A Polymerizable Alkene : The strained double bond within the bicyclo[2.2.1]hept-2-ene ring system allows the molecule to act as a monomer in polymerization reactions, most notably ROMP.

A Reactive Chloromethyl Group : The -CH₂Cl group attached to the ring is a versatile chemical handle. The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions. This enables the introduction of a wide variety of other functional groups, either before or after polymerization.

This dual functionality makes this compound a valuable building block for creating advanced functional materials. For example, it can be polymerized first, and then the pendant chloromethyl groups on the polymer chain can be modified to introduce specific functionalities. This post-polymerization modification strategy is a powerful tool for creating libraries of related polymers from a single parent polymer. The compound serves as a key intermediate for synthesizing other functionalized norbornene monomers.

Physicochemical Properties of this compound

PropertyValue
CAS Number95-09-0
Molecular FormulaC₈H₁₁Cl
Molecular Weight142.63 g/mol
IUPAC NameThis compound achemblock.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)bicyclo[2.2.1]hept-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFFMASFIIKUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30975-54-3
Details Compound: Bicyclo[2.2.1]hept-2-ene, 5-(chloromethyl)-, homopolymer
Record name Bicyclo[2.2.1]hept-2-ene, 5-(chloromethyl)-, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00291577
Record name 5-(Chloromethyl)-2-norbornene
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Molecular Weight

142.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-09-0
Record name 5-(Chloromethyl)-2-norbornene
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Chloromethyl)-2-norbornene
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Synthetic Methodologies for 5 Chloromethyl Bicyclo 2.2.1 Hept 2 Ene

Historical Context of Norbornene Functionalization

The study of norbornene and its derivatives began with the pioneering work on the Diels-Alder reaction, the cycloaddition of cyclopentadiene (B3395910) with various dienophiles. This reaction provides a straightforward entry into the bicyclo[2.2.1]heptene system and is notable for its high degree of stereochemical control, typically favoring the formation of the endo isomer due to secondary orbital interactions.

Early research focused on understanding the reactivity of the strained double bond and the unique steric environment of the bicyclic system. Functionalization of the norbornene core has been explored through various chemical transformations, including addition reactions to the double bond, ring-opening metathesis polymerization (ROMP), and modifications of substituents on the scaffold. The ability to introduce functional groups, such as esters, alcohols, and halides, has made norbornene derivatives valuable monomers for creating polymers with high thermal stability, optical transparency, and tailored mechanical properties. The development of palladium/norbornene cooperative catalysis, known as the Catellani reaction, further expanded the synthetic utility of this system, enabling complex, multi-component functionalization of aromatic rings.

Direct Synthetic Routes to 5-(chloromethyl)bicyclo[2.2.1]hept-2-ene

The synthesis of this compound is most commonly achieved through the chemical modification of a precursor alcohol, bicyclo[2.2.1]hept-5-ene-2-methanol. This starting material is readily accessible via the Diels-Alder reaction of cyclopentadiene and allyl alcohol.

Phosphine-mediated Chlorination of Bicyclo[2.2.1]hept-5-ene-2-methanol

One of the most reliable methods for converting a primary alcohol into a primary alkyl chloride is the Appel reaction. This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). The process is known for its mild, near-neutral conditions, making it suitable for substrates that are sensitive to acidic or basic reagents.

The mechanism begins with the reaction of triphenylphosphine with carbon tetrachloride to form a phosphonium (B103445) salt, [Ph₃P-CCl₃]⁺Cl⁻. The alcohol oxygen then attacks the electrophilic phosphorus atom, displacing a chloride ion and forming an alkoxyphosphonium intermediate. The final step is an Sₙ2 attack by the chloride ion on the carbon atom that was attached to the oxygen, leading to the formation of the alkyl chloride with an inversion of stereochemistry. The byproducts of the reaction are triphenylphosphine oxide (Ph₃PO) and chloroform (B151607) (CHCl₃).

While this is a standard and effective transformation, specific research findings detailing the yields and conditions for the reaction with bicyclo[2.2.1]hept-5-ene-2-methanol are not prominently documented in broad literature surveys. However, the general applicability of the Appel reaction to primary alcohols suggests it is a viable route.

Table 1: Generalized Appel Reaction for Chlorination

Reactant Reagents Product Stereochemistry

Alternative Halogenation Strategies

Beyond phosphine-mediated methods, several other classic and modern chlorination strategies can be employed to synthesize this compound from its parent alcohol.

Thionyl Chloride (SOCl₂): A common and cost-effective reagent for converting alcohols to chlorides is thionyl chloride. The reaction mechanism can vary depending on the conditions. In the presence of a base like pyridine, the reaction typically proceeds via an Sₙ2 mechanism, resulting in stereochemical inversion. Without a base, the alcohol attacks the thionyl chloride to form an alkyl chlorosulfite intermediate. This intermediate can then collapse, with the chloride being delivered from the same face, resulting in retention of stereochemistry. This control over the stereochemical outcome is particularly valuable in the synthesis of specific norbornene isomers.

Other Reagents: Other reagents capable of effecting this transformation include oxalyl chloride, phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅). These reagents are highly effective but can be less mild than Appel conditions.

Direct Diels-Alder Route: An entirely different approach to the target molecule bypasses the alcohol intermediate altogether. The direct [4+2] cycloaddition of cyclopentadiene with allyl chloride can produce this compound. This reaction typically favors the formation of the endo isomer and has been reported to yield the product in up to 78% yield under optimized conditions.

Stereoselective Synthesis and Isomeric Purity of this compound

The substituent at the C-5 position of the norbornene ring can exist in two diastereomeric forms: endo (syn to the longer bridge) and exo (anti to the longer bridge). The preparation of stereochemically pure isomers is crucial as the properties and reactivity of the endo and exo forms can differ significantly.

Preparation of Endo-5-(chloromethyl)bicyclo[2.2.1]hept-2-ene

The Diels-Alder reaction between cyclopentadiene and allyl alcohol or allyl chloride is under kinetic control and preferentially yields the endo isomer. Therefore, endo-bicyclo[2.2.1]hept-5-ene-2-methanol is the more readily available starting material. The conversion of this alcohol to the corresponding chloride can be achieved using the methods described previously. To maintain the endo configuration, a reaction that proceeds with retention of stereochemistry, such as the use of thionyl chloride without a base, would be ideal. Spectroscopic data, including NMR, confirms the structure of the endo product. For instance, NMR ¹³C chemical shifts for endo-5-chloromethyl bicyclo[2.2.1]hept-2-ene have been reported, providing a clear method for its identification. nih.gov

Table 2: Reported ¹³C NMR Data for Endo-5-(chloromethyl)bicyclo[2.2.1]hept-2-ene nih.gov

Carbon Atom Chemical Shift (δ, ppm)
C2 128.2
C3 136.4
C1 41.8
C4 39.2
C5 35.4
C6 46.1
C7 27.0

Preparation of Exo-5-(chloromethyl)bicyclo[2.2.1]hept-2-ene

The preparation of the pure exo isomer is more synthetically challenging. Since the Diels-Alder reaction yields an endo-rich mixture, obtaining the exo precursor requires either separating the minor exo alcohol from the mixture or inducing isomerization of the endo isomer to the thermodynamically more stable exo form. Isomerization of related norbornene carboxylic esters has been achieved under basic conditions using reagents like sodium tert-butoxide. scirp.orgscirp.org

Once the exo-bicyclo[2.2.1]hept-5-ene-2-methanol is isolated, it can be converted to exo-5-(chloromethyl)bicyclo[2.2.1]hept-2-ene. To achieve this, a chlorination reaction that proceeds with retention of stereochemistry (e.g., with SOCl₂) would be used. Alternatively, a method that proceeds with inversion of stereochemistry, such as the Appel reaction, could be applied to the endo alcohol to produce the exo chloride, providing a powerful stereochemical tool. This double-inversion strategy (Diels-Alder to endo, followed by Sₙ2 chlorination to exo) is a classic approach in stereoselective synthesis. The purity of the final product would be confirmed by spectroscopic and chromatographic methods, comparing the data to that of the known endo isomer.

Control of Stereoisomeric Ratios in the Synthesis of this compound

The synthesis of this compound via the Diels-Alder reaction of cyclopentadiene and allyl chloride inherently produces a mixture of two stereoisomers: the endo and exo isomers. The spatial orientation of the chloromethyl group relative to the bicyclic ring structure defines these isomers. The control of the ratio of these stereoisomers is a critical aspect of the synthesis, as the properties and subsequent reactivity of the isomers can differ. The stereochemical outcome of this cycloaddition is primarily governed by kinetic and thermodynamic factors, which can be manipulated by adjusting reaction conditions such as temperature and the use of catalysts.

Generally, the Diels-Alder reaction is subject to the "Alder Endo Rule," which predicts that the kinetically favored product is the endo isomer. nih.gov This preference is often attributed to secondary orbital interactions between the developing pi system of the diene and the substituent on the dienophile in the transition state. nih.gov However, the exo isomer is typically the more thermodynamically stable product due to reduced steric hindrance. nih.govlibretexts.org Consequently, reaction conditions can be tailored to favor either the kinetic or the thermodynamic product.

Lower reaction temperatures generally favor the formation of the endo isomer, the product of kinetic control. masterorganicchemistry.com Conversely, higher temperatures can provide sufficient energy to overcome the activation barrier for the retro-Diels-Alder reaction of the less stable endo isomer, allowing for equilibration to the more thermodynamically stable exo isomer. researchgate.net

The stereoselectivity of the Diels-Alder reaction can also be significantly influenced by the use of Lewis acid catalysts. Lewis acids coordinate to the dienophile, which can enhance the rate of the reaction and increase the preference for the endo isomer. nih.govlibretexts.orgwikipedia.org This increased endo-selectivity is thought to arise from the stabilization of the endo transition state by the Lewis acid. nih.gov Theoretical studies on similar Diels-Alder reactions, such as between cyclopentadiene and methyl acrylate, have shown that the presence of a Lewis acid like aluminum chloride leads to a larger energy difference between the endo and exo transition states, thereby favoring the formation of the endo product. nih.gov

While specific research detailing extensive quantitative data for the reaction of cyclopentadiene with allyl chloride is not abundantly available in the public domain, the general principles of controlling stereoselectivity in Diels-Alder reactions are well-established and directly applicable. The following table illustrates the expected trends in the endo/exo ratio based on these principles.

Reaction ConditionPredominant IsomerRationale
Low Temperature (e.g., 0-25 °C)endoKinetic Control, favored by secondary orbital interactions.
High Temperature (e.g., >150 °C)exoThermodynamic Control, formation of the more stable isomer. researchgate.net
Presence of Lewis Acid (e.g., AlCl₃, SnCl₄)endoCatalysis stabilizes the endo transition state, enhancing kinetic preference. nih.govnih.gov

It is important to note that the optimal conditions for achieving a high ratio of a desired isomer often involve a trade-off between reaction rate and selectivity. For instance, while very low temperatures might maximize endo selectivity, the reaction rate may become impractically slow. Therefore, the choice of reaction conditions is a critical parameter that must be optimized based on the desired stereoisomeric outcome for the synthesis of this compound.

Reaction Mechanisms and Advanced Chemical Transformations of 5 Chloromethyl Bicyclo 2.2.1 Hept 2 Ene

Reactivity of the Norbornene Double Bond

The strained nature of the double bond within the bicyclo[2.2.1]hept-2-ene system makes it highly susceptible to a variety of chemical transformations.

Electrophilic Addition Reactions

The endocyclic double bond of norbornene derivatives readily undergoes electrophilic attack. For instance, the addition of arenesulphenyl chlorides to similar systems, such as 2-methylenebicyclo[2.2.1]hept-5-ene, proceeds with a notable degree of regioselectivity. The reaction primarily occurs via exo attack on the endocyclic double bond, leading to rearranged products. This suggests that in the case of 5-(chloromethyl)bicyclo[2.2.1]hept-2-ene, electrophilic addition would also favor attack from the less sterically hindered exo face. The presence of the chloromethyl group may influence the reaction's regiochemistry and the stability of any carbocation intermediates formed.

Studies on related norbornene systems have shown that the stereochemistry of epoxidation is also influenced by substituents. The reaction of bicyclo[2.2.1]hept-2-ene and its derivatives with peracids can lead to either syn or anti epoxides, depending on steric and electronic factors. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder)

The double bond in this compound can participate as a dienophile in Diels-Alder reactions. The synthesis of this compound itself is often achieved through a [4+2] cycloaddition reaction between cyclopentadiene (B3395910) and allyl chloride. ppor.az The reaction conditions, such as temperature and molar ratio of reactants, are crucial in optimizing the yield of the desired product and minimizing the formation of by-products. ppor.az

The regioselectivity of Diels-Alder reactions involving substituted dienes and dienophiles is a well-studied area. The electronic nature of the substituents on both the diene and the dienophile plays a significant role in determining the orientation of the cycloaddition. acs.org In the case of this compound, the electron-withdrawing nature of the chloromethyl group can influence its reactivity and the stereochemical outcome of the cycloaddition.

Transformations Involving the Chloromethyl Functional Group

The chloromethyl group at the 5-position of the bicyclo[2.2.1]hept-2-ene core provides a site for a variety of functional group interconversions.

Nucleophilic Substitution Reactions

The chlorine atom in the chloromethyl group can be displaced by a range of nucleophiles. This allows for the introduction of various functionalities onto the norbornene scaffold. For example, reactions with amines, alkoxides, and other nucleophiles can lead to the corresponding substituted derivatives. The strained bicyclic framework can influence the rate and mechanism of these substitution reactions.

In the synthesis of novel carbocyclic nucleoside analogues, the chloromethyl group has been utilized as a reactive handle. For instance, it can be converted to other functional groups, which are then used to build the purine (B94841) or pyrimidine (B1678525) base onto the bicyclo[2.2.1]hept-2-ene skeleton. researchgate.net

NucleophileReagentProduct Type
AmineR-NH25-(aminomethyl)bicyclo[2.2.1]hept-2-ene
AlkoxideR-O-5-(alkoxymethyl)bicyclo[2.2.1]hept-2-ene
ThiolateR-S-5-(thiomethyl)bicyclo[2.2.1]hept-2-ene
CyanideCN-5-(cyanomethyl)bicyclo[2.2.1]hept-2-ene

Elimination Reactions to Form Unsaturated Derivatives

Under basic conditions, this compound can undergo elimination of hydrogen chloride to form 5-methylenebicyclo[2.2.1]hept-2-ene. nist.gov The ease of this elimination is dependent on the reaction conditions and the nature of the base used. The formation of this exocyclic double bond introduces a new reactive site into the molecule.

Studies on the elimination reactions of various bicyclo[2.2.1]heptylamine derivatives have shown a high preference for the elimination of the exo-amine derivative, which can be attributed to the preferred coplanar orientation in the transition state. oregonstate.edu This suggests that the stereochemistry at the 5-position of this compound (whether the chloromethyl group is in the endo or exo position) will significantly impact the facility of the elimination reaction.

Intramolecular Rearrangements of the Bicyclo[2.2.1]hept-2-ene Core

The strained bicyclo[2.2.1]hept-2-ene framework is prone to various intramolecular rearrangements, often facilitated by the formation of carbocationic intermediates. These rearrangements, such as Wagner-Meerwein shifts, can lead to the formation of isomeric products with different carbon skeletons.

For example, in the addition of arenesulphenyl chlorides to 2-methylenebicyclo[2.2.1]hept-5-ene, the major product is a tricyclic compound formed through homoallylic participation of the exocyclic double bond. cdnsciencepub.com This indicates that the initial electrophilic attack on the endocyclic double bond leads to a carbocation that is stabilized by the participation of the nearby π-system, resulting in a rearranged product. cdnsciencepub.com While this compound lacks the exocyclic double bond, the potential for similar rearrangements involving the chloromethyl group or other parts of the molecule under certain reaction conditions should be considered.

The study of rearrangements in related systems, such as 2-chlorobicyclo[2.2.1]hept-2-ene exo-oxide, further highlights the propensity of the norbornane (B1196662) skeleton to undergo complex structural transformations. acs.org

Wagner-Meerwein Rearrangements

The Wagner-Meerwein rearrangement is a characteristic reaction of carbocations in bicyclic systems like the norbornyl framework. In the context of this compound, these rearrangements can be initiated by the formation of a carbocation at the C-5 position or adjacent carbons, leading to a cascade of bond migrations that relieve ring strain and result in a more stable carbocationic intermediate.

For instance, under solvolytic conditions, the departure of the chloride ion can be assisted by the participation of the C1-C6 bond, leading to a non-classical carbocation. This intermediate can then be attacked by a nucleophile at either C1 or C2, resulting in a mixture of rearranged products. The exact product distribution is highly dependent on the reaction conditions, including the solvent and the nature of the nucleophile. While direct evidence for Wagner-Meerwein rearrangements specifically for this compound is not extensively detailed in the provided results, the general reactivity pattern of the bicyclo[2.2.1]heptyl system strongly suggests its susceptibility to such rearrangements. The absence of these rearrangement products in certain reactions, such as the addition of arenesulphenyl chlorides to related systems, can be indicative of a bridged transition state that precludes the formation of an open carbocation necessary for the rearrangement. cdnsciencepub.com

Homoallylic Participation in Reaction Pathways

Homoallylic participation, the interaction of a double bond with a reactive center separated by a single carbon atom, is a key feature of the reactivity of this compound. This through-space interaction can stabilize a developing positive charge and influence the stereochemical outcome of reactions.

A notable example is observed in the addition of arenesulphenyl chlorides to 2-methylenebicyclo[2.2.1]hept-5-ene, a structurally related diene. The major product formed is endo-3-arylthio-1-chloromethyltricyclo[2.2.1.0²·⁶]heptane. This outcome results from exo attack of the electrophile on the endocyclic double bond, with subsequent homoallylic participation of the exocyclic π system, leading to the formation of a nortricyclane derivative. cdnsciencepub.com This demonstrates the significant role of the double bond in directing the reaction pathway and stabilizing the intermediate carbocation. Such participation is a common theme in the chemistry of unsaturated norbornene derivatives and is expected to play a crucial role in various reactions of this compound.

ReactantReagentMajor ProductKey Feature
2-methylenebicyclo[2.2.1]hept-5-eneArenesulphenyl chlorideendo-3-arylthio-1-chloromethyltricyclo[2.2.1.0²·⁶]heptaneHomoallylic participation of the exocyclic double bond

Rearrangements of Epoxide Derivatives and Chlorinated Norbornenes

The epoxide derivatives of this compound and other chlorinated norbornenes undergo a variety of intriguing rearrangements, often catalyzed by acids. These reactions can lead to the formation of complex polycyclic structures.

For example, the acid-catalyzed rearrangement of 2-chlorobicyclo[2.2.1]hept-2-ene exo-oxide has been studied, providing insights into the migratory aptitudes of different groups in Wagner-Meerwein type transpositions. acs.org While the specific epoxide of this compound is not detailed, the principles governing these rearrangements are applicable. The presence of the chloromethyl group can influence the regioselectivity and stereoselectivity of the epoxide ring-opening and subsequent rearrangements. Anchimeric assistance from the chloromethyl group has been observed in the heterolytic opening of an epoxide in a related system, highlighting its potential to participate in and direct reaction pathways. acs.org

Base-induced isomerization of related epoxy-azabicyclo[2.2.1]heptene systems can lead to precursors for novel free-radical induced rearrangements, yielding substituted 2-azabicyclo[2.2.1]hept-5-enes. researchgate.net This indicates that the epoxide functionality serves as a versatile handle for initiating a cascade of reactions leading to diverse molecular scaffolds.

Radical and Organometallic Reactions

Beyond ionic pathways, this compound and its derivatives are also involved in radical and organometallic reactions, which open up alternative avenues for functionalization and polymer synthesis.

Radical deoxygenation of related 3-azatricyclo[2.2.1.0²·⁶]heptan-5-ols, which can be derived from epoxy-norbornene precursors, leads to the formation of 2-azabicyclo[2.2.1]hept-5-enes and 1,2-dihydropyridines. researchgate.net These transformations proceed through radical intermediates and demonstrate the utility of radical chemistry in manipulating the bicyclic framework.

In the realm of organometallic chemistry, norbornene derivatives, including functionalized ones like 5-(hydroxymethyl)bicyclo[2.2.1]hept-2-ene, are important monomers in ring-opening metathesis polymerization (ROMP) and vinyl polymerization. researchgate.net These reactions, often catalyzed by transition metal complexes (e.g., palladium), allow for the synthesis of polymers with unique properties. researchgate.net For example, the polymerization of 5-hydroxymethyl bicyclo[2.2.1]hept-2-ene can be catalyzed by PdCl₂(TPPTS)₂ in an aqueous emulsion. researchgate.net The chloromethyl group in this compound can serve as a functional handle for further post-polymerization modifications.

Reaction TypeCatalyst/InitiatorPotential Products/Applications
Radical DeoxygenationRadical initiator (e.g., AIBN, Bu₃SnH)Rearranged bicyclic and heterocyclic compounds
Vinyl PolymerizationPalladium complexes (e.g., PdCl₂)Functionalized polynorbornenes
Ring-Opening Metathesis Polymerization (ROMP)Ruthenium or Molybdenum catalystsPolymers with tailored properties

Computational and Spectroscopic Characterization in Research on 5 Chloromethyl Bicyclo 2.2.1 Hept 2 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Microstructural Elucidation

NMR spectroscopy is an indispensable tool for the characterization of 5-(chloromethyl)bicyclo[2.2.1]hept-2-ene and its polymers. Both ¹H and ¹³C NMR provide detailed information, from simple structural confirmation of the monomer to complex microstructural analysis of the resulting polymer chains.

The ring-opening metathesis polymerization (ROMP) of norbornene derivatives like this compound results in polymers with a complex microstructure. ¹³C NMR spectroscopy is particularly powerful for analyzing these details. The spectrum of the polymer provides distinct signals that can be assigned to the cis and trans vinylene groups in the polymer backbone, allowing for the quantification of their relative content.

Furthermore, the orientation of the chloromethyl-substituted cyclopentane (B165970) ring along the polymer chain gives rise to different regioisomeric linkages. When two monomer units join, they can form head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT) junctions. These different arrangements result in subtle but measurable differences in the chemical shifts of the adjacent carbon atoms. For instance, studies on polymers of analogous 5-substituted norbornenes have shown that the chemical shifts of the olefinic and aliphatic carbons are sensitive to these dyad sequences. researchgate.net

Tacticity, which describes the stereochemical arrangement of the substituted rings relative to one another (syndiotactic, isotactic, or atactic), also influences the ¹³C NMR spectrum. Different triad (B1167595) sequences (e.g., mm, mr, rr) can often be resolved, particularly in the olefinic carbon region, providing a detailed picture of the polymer's stereochemistry. researchgate.net The ability to resolve these microstructural features is crucial for understanding how catalyst choice and reaction conditions influence the final polymer properties.

Table 1: Illustrative ¹³C NMR Chemical Shift Assignments for Microstructural Analysis of a Poly(5-substituted-norbornene) Note: This table is a generalized representation based on data for similar polymers, as specific data for poly(this compound) is not readily available. Chemical shifts are illustrative.

Carbon TypeMicrostructureTypical Chemical Shift (ppm)
Olefinic Ctrans-vinylene133-134
Olefinic Ccis-vinylene132-133
Aliphatic CHead-Tail (HT) dyad40-48
Aliphatic CHead-Head (HH) dyad38-46
Aliphatic CSyndiotactic (r) dyadVaries
Aliphatic CIsotactic (m) dyadVaries

Proton (¹H) NMR spectroscopy is fundamental for the initial identification and purity assessment of the this compound monomer. The spectrum exhibits characteristic signals that can be unambiguously assigned to the different protons in the molecule. The olefinic protons on the double bond typically appear as a multiplet in the range of 6.0-6.2 ppm. The bridgehead protons (H1 and H4) resonate at distinct chemical shifts, while the protons of the methylene (B1212753) bridge and the cyclopentane ring appear in the more crowded aliphatic region. The diastereotopic protons of the chloromethyl (-CH₂Cl) group often appear as a doublet of doublets or a multiplet, further confirming the structure.

Upon polymerization via ROMP, the ¹H NMR spectrum undergoes significant changes. The sharp signals of the monomer's olefinic protons disappear and are replaced by new, broader signals corresponding to the vinylene protons in the polymer backbone, typically between 5.0 and 5.5 ppm. rsc.org The aliphatic protons of the cyclopentane rings in the polymer backbone also appear as broad, overlapping signals. These spectral transformations provide clear evidence of successful polymerization.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound Monomer

ProtonStructure PositionExpected Chemical Shift (ppm)Multiplicity
H2, H3Olefinic~6.1Multiplet
H1, H4Bridgehead~2.8 - 3.1Broad Singlet / Multiplet
H5, H6C5/C6 Protons~1.5 - 2.5Multiplet
H7Methylene Bridge~1.3 - 1.9Multiplet
H8Chloromethyl (-CH₂Cl)~3.4 - 3.6Multiplet / Doublet of Doublets

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings.

DFT calculations are widely used to model the reaction mechanisms involving norbornene and its derivatives. For reactions such as polymerization, epoxidation, or palladium-catalyzed C-H activation, DFT can be employed to map the entire potential energy surface. rsc.orgdnu.dp.ua This involves calculating the geometries and energies of reactants, intermediates, transition states, and products.

By identifying the transition state structures and their associated activation energies, researchers can predict the most likely reaction pathway. For example, in the palladium-catalyzed functionalization of related aromatic compounds, DFT has been used to elucidate a multi-step mechanism involving C-H activation, norbornene insertion, and reductive elimination. rsc.org These calculations help explain the observed regioselectivity and stereoselectivity of such complex reactions.

One of the defining features of the norbornene system is its high reactivity, driven by the release of ring strain in the double bond. Computational methods can quantify this strain energy. Furthermore, theoretical calculations are invaluable for predicting the stereochemical outcome of reactions, particularly the pronounced exo/endo selectivity.

In many reactions, reagents preferentially approach the double bond from the exo face (syn to the one-carbon bridge) to avoid steric hindrance from the endo protons. DFT studies on the epoxidation of norbornene derivatives have shown that the transition state for exo attack is often lower in energy than for endo attack. dnu.dp.ua These calculations can model the steric and electronic effects of substituents, such as the 7-syn-substituent, which can either enhance or reverse this selectivity through steric repulsion or stabilizing interactions like hydrogen bonding. dnu.dp.ua Such theoretical predictions of reactivity and selectivity are crucial for designing new synthetic routes and catalysts.

Other Spectroscopic Methods in Chemical Research (e.g., IR, Mass Spectrometry, Circular Dichroism for Stereochemistry)

In the comprehensive characterization of this compound, researchers employ a variety of spectroscopic techniques beyond nuclear magnetic resonance (NMR). Infrared (IR) spectroscopy, mass spectrometry (MS), and circular dichroism (CD) are pivotal in elucidating the compound's structural features, molecular weight, fragmentation patterns, and stereochemistry.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its specific structural components. While a publicly available, peer-reviewed IR spectrum for this specific compound is not readily found, the expected vibrational modes can be predicted based on the known frequencies for its functional groups.

Key expected absorptions include:

C-H stretching of the alkene: The =C-H stretching vibrations of the norbornene ring are expected to appear above 3000 cm⁻¹.

C=C stretching: The carbon-carbon double bond of the bicyclic system would likely show a medium to weak absorption band in the region of 1640-1680 cm⁻¹.

Aliphatic C-H stretching: The C-H stretching vibrations of the saturated portions of the bicyclo[2.2.1]heptane framework and the chloromethyl group would be observed below 3000 cm⁻¹.

C-Cl stretching: A characteristic absorption band for the carbon-chlorine bond is anticipated in the fingerprint region, typically between 600 and 800 cm⁻¹.

The precise positions of these bands can provide insights into the molecular structure and bonding.

Table 1: Predicted Infrared Absorption Bands for this compound
Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
C=C-H (alkene)>3000Stretching
C-H (aliphatic)<3000Stretching
C=C1640-1680Stretching
C-Cl600-800Stretching

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound (C₈H₁₁Cl), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic doublet, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1.

The fragmentation of the molecular ion can provide valuable structural information. Plausible fragmentation pathways for this compound include:

Loss of a chlorine atom: This would result in a fragment ion [M-Cl]⁺.

Loss of the chloromethyl group: Cleavage of the C-C bond between the bicyclic ring and the chloromethyl group would lead to a [M-CH₂Cl]⁺ fragment.

Retro-Diels-Alder reaction: The bicyclo[2.2.1]hept-2-ene system can undergo a characteristic retro-Diels-Alder fragmentation, leading to the formation of cyclopentadiene (B3395910) and chloroethene radical cations.

The analysis of these fragment ions helps to confirm the structure of the parent molecule.

Table 2: Predicted Mass Spectrometry Data for this compound
IonPredicted m/zDescription
[M]⁺142/144Molecular ion (with ³⁵Cl/³⁷Cl)
[M-Cl]⁺107Loss of chlorine atom
[M-CH₂Cl]⁺93Loss of chloromethyl group
[C₅H₆]⁺66Cyclopentadiene fragment from retro-Diels-Alder

Circular Dichroism (CD) for Stereochemistry

Circular dichroism spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is particularly valuable for studying chiral molecules and determining their absolute configuration and conformational features. This compound possesses stereocenters, leading to the existence of enantiomers (exo and endo isomers).

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The Cotton effect, which is the characteristic change in sign of the CD signal near an absorption band, can be used to assign the absolute configuration of stereoisomers. In the case of this compound, the electronic transitions associated with the C=C double bond would be expected to give rise to a CD signal.

Future Research Directions and Emerging Paradigms in 5 Chloromethyl Bicyclo 2.2.1 Hept 2 Ene Chemistry

Development of Next-Generation Catalysts for Precision Polymerization

The ability to control polymer properties originates from the precision of the polymerization process, which is dictated by the catalyst employed. For 5-(chloromethyl)bicyclo[2.2.1]hept-2-ene and related norbornene derivatives, research is increasingly focused on developing next-generation catalysts capable of affording polymers with predetermined molecular weights, low polydispersity, and specific stereochemistry.

Future efforts will likely concentrate on late-transition metal catalysts, particularly those based on palladium, nickel, and ruthenium. ontosight.airesearchgate.net While traditional Ziegler-Natta catalysts have been used, modern well-defined organometallic complexes offer superior control over the polymerization. For instance, Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful technique. researchgate.net Research into advanced ROMP initiators, such as second-generation Grubbs catalysts and Schrock-type molybdenum and tungsten complexes, is crucial. researchgate.netresearchgate.net These catalysts exhibit high tolerance to functional groups like the chloromethyl moiety, enabling the direct polymerization of the monomer without the need for protecting groups. dur.ac.uk

Key areas for future catalyst development include:

Switchable Catalysts: Catalysts that can be toggled between different polymerization mechanisms (e.g., ROMP and vinyl-addition) to create novel block copolymers in a single pot.

Stereoselective Catalysts: Designing catalysts that can control the tacticity of the resulting polymer, which significantly influences its physical and mechanical properties.

Heterogenized Catalysts: Immobilizing highly active homogeneous catalysts onto solid supports to facilitate catalyst recovery and recycling, enhancing the sustainability of the polymerization process. researchgate.net

Bio-inspired Catalysts: Exploring enzyme-based or other biocompatible catalytic systems for polymerization in aqueous or biological media.

Catalyst TypeMetal CenterPolymerization MechanismKey Advantages
Grubbs-typeRuthenium (Ru)ROMPHigh functional group tolerance, stability
Schrock-typeMolybdenum (Mo), Tungsten (W)ROMPHigh activity, rapid initiation
Late-Transition MetalPalladium (Pd), Nickel (Ni)Vinyl AdditionControl over chain growth, access to different microstructures
Ziegler-NattaTitanium (Ti), Vanadium (V)Vinyl Addition / CoordinationIndustrial relevance, low cost

Tailored Polymer Architectures and Advanced Polymeric Materials Design

The true potential of this compound lies in its ability to serve as a scaffold for complex and tailored polymer architectures. The combination of controlled polymerization and the reactive chloromethyl side chain allows for the creation of materials with precisely engineered structures and functions.

Future research will move beyond simple linear homopolymers to more intricate designs. The synthesis of well-defined block copolymers, where one block is derived from the functionalized norbornene, is an area of active investigation. dur.ac.uk These materials can self-assemble into ordered nanostructures, making them suitable for applications in nanotechnology. Another promising direction is the creation of graft copolymers and polymer brushes, where polymer chains are densely grafted onto a surface or another polymer backbone. nsf.gov Such structures are of interest for modifying surface properties, creating low-friction coatings, and developing advanced membranes. nsf.gov

The design of side-chain liquid crystalline polymers (SCLCPs) using norbornene backbones is another emerging paradigm. uakron.edu By attaching mesogenic units to the polymer via the chloromethyl handle, materials with unique optical and thermal properties can be developed for use in displays and sensors.

Polymer ArchitectureSynthetic StrategyPotential Applications
Block CopolymersLiving/controlled polymerization (e.g., ROMP followed by another mechanism)Nanostructured materials, thermoplastic elastomers
Graft/Brush Polymers"Grafting-from" or "grafting-to" methods via the chloromethyl groupSurface modification, biocompatible coatings, sensors nsf.gov
Star/Dendritic PolymersUse of multifunctional initiators or core moleculesRheology modifiers, drug delivery vehicles
Side-Chain Liquid Crystalline PolymersPost-polymerization modification with mesogenic unitsOptical films, data storage, displays uakron.edu

Exploration of Novel Reaction Pathways and Synthetic Transformations

While polymerization is a primary application, the unique strained ring system and the reactive side chain of this compound make it a valuable intermediate for organic synthesis. Future research will undoubtedly uncover novel reaction pathways and synthetic transformations that leverage this unique structure.

The chloromethyl group is a versatile functional handle that can be converted into a wide range of other groups, including azides, amines, alcohols, thiols, and nitriles. These transformations open the door to a vast library of new functionalized norbornene monomers for polymerization or for use in the synthesis of complex molecules like carbocyclic nucleoside analogues. researchgate.net

Furthermore, the double bond within the bicyclic system can undergo various addition reactions, such as epoxidation, dihydroxylation, and cycloadditions. researchgate.netacs.org These reactions can be used to introduce further functionality or to create complex polycyclic systems. The study of rearrangements of the bicyclo[2.2.1]heptene skeleton, particularly under acidic or thermal conditions, could lead to unexpected and synthetically useful molecular frameworks. pleiades.onlineacs.org

Integration with Supramolecular Assembly and Nanoscale Materials Science

The convergence of polymer chemistry with supramolecular science and nanotechnology presents exciting opportunities for this compound. The ability to precisely place functional groups along a rigid polymer backbone makes these materials ideal candidates for directing self-assembly processes.

Future work will likely involve designing polymers derived from this monomer that can participate in specific non-covalent interactions, such as hydrogen bonding, host-guest interactions, or metal-ligand coordination. For example, by converting the chloromethyl group to a recognition motif (e.g., a cyclodextrin (B1172386) or a crown ether), polymers that can selectively bind to guest molecules could be created. This has implications for sensing, molecular recognition, and self-healing materials.

In nanoscale science, polymers of this compound can be used as templates or scaffolds. For instance, polymer brushes grown from surfaces can act as nanoreactors or as matrices for the controlled synthesis of nanoparticles. nsf.gov The rigid and shape-persistent nature of the polynorbornene backbone is advantageous for creating well-defined nanostructures. The development of conformationally constrained analogues for biological applications, where the rigid bicyclic system mimics the conformation of natural molecules like ribose, is another promising avenue for research at the intersection of materials science and biology. nih.gov

Synergistic Experimental and Computational Research Approaches

The complexity of the reaction mechanisms and material properties associated with this compound necessitates a research approach that synergistically combines experimental synthesis and characterization with computational modeling.

Computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into reaction pathways, transition state energies, and catalyst behavior. acs.org For example, modeling the interaction between the monomer and a catalyst can help in the rational design of new, more efficient catalysts for precision polymerization. acs.org Computational studies can also predict the thermodynamic and kinetic favorability of various synthetic transformations, guiding experimental efforts and reducing trial-and-error synthesis. metu.edu.trthieme-connect.de

Molecular dynamics simulations can be employed to predict the conformational behavior of polymers and their self-assembly into larger structures. This synergy allows researchers to build a predictive understanding of how monomer structure translates to macroscopic material properties. By combining experimental data with computational models, a deeper understanding of the structure-property relationships can be achieved, accelerating the discovery and development of new advanced materials based on this compound.

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5-(chloromethyl)bicyclo[2.2.1]hept-2-ene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.